molecular formula C7H13N B1370094 N-Allylcyclobutanamine

N-Allylcyclobutanamine

Cat. No.: B1370094
M. Wt: 111.18 g/mol
InChI Key: LXRYINJTPCWKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allylcyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allylcyclobutanamine typically involves the reaction of cyclobutanone with allylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Allylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield cyclobutanamine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted cyclobutanamines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions, temperature range of 0-50°C.

    Reduction: LiAlH4, NaBH4, solvent such as ether or tetrahydrofuran (THF), temperature range of -20 to 25°C.

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2), solvent such as dichloromethane (DCM), temperature range of 0-50°C.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutanamine derivatives.

    Substitution: Substituted cyclobutanamines.

Scientific Research Applications

N-Allylcyclobutanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Allylcyclobutanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)cyclobutanamine: Similar structure but with a triple bond instead of a double bond.

    N-(prop-2-en-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclobutanamine group

Uniqueness

N-Allylcyclobutanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-prop-2-enylcyclobutanamine

InChI

InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2,7-8H,1,3-6H2

InChI Key

LXRYINJTPCWKNN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CCC1

Origin of Product

United States

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